molecular formula C24H25N3 B14036344 N-ethyl-N-[(Z)-(9-ethylcarbazol-3-yl)methylideneamino]-2-methylaniline

N-ethyl-N-[(Z)-(9-ethylcarbazol-3-yl)methylideneamino]-2-methylaniline

Cat. No.: B14036344
M. Wt: 355.5 g/mol
InChI Key: ZBZXBQAWGRIJEX-UQQQWYQISA-N
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Description

N-ethyl-N-[(Z)-(9-ethylcarbazol-3-yl)methylideneamino]-2-methylaniline is an organic compound that belongs to the class of carbazole derivatives Carbazole derivatives are known for their diverse applications in organic electronics, pharmaceuticals, and as intermediates in organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-N-[(Z)-(9-ethylcarbazol-3-yl)methylideneamino]-2-methylaniline typically involves a multi-step process. One common method includes the condensation of 9-ethylcarbazole-3-carbaldehyde with N-ethyl-2-methylaniline under acidic or basic conditions to form the desired Schiff base. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-N-[(Z)-(9-ethylcarbazol-3-yl)methylideneamino]-2-methylaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imine group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as halides or alkoxides replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Oxidized carbazole derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted carbazole derivatives.

Scientific Research Applications

N-ethyl-N-[(Z)-(9-ethylcarbazol-3-yl)methylideneamino]-2-methylaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

Mechanism of Action

The mechanism of action of N-ethyl-N-[(Z)-(9-ethylcarbazol-3-yl)methylideneamino]-2-methylaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit certain enzymes by forming a stable complex, thereby preventing the enzyme from catalyzing its substrate. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-ethylcarbazole: A simpler carbazole derivative with similar electronic properties.

    N-ethyl-N-methylcarbazole: Another derivative with an additional methyl group, affecting its reactivity and applications.

    N-ethyl-N-[(Z)-(9-ethylcarbazol-3-yl)methylideneamino]-2-methylbenzene: A structurally similar compound with a benzene ring instead of aniline.

Uniqueness

N-ethyl-N-[(Z)-(9-ethylcarbazol-3-yl)methylideneamino]-2-methylaniline stands out due to its specific structural configuration, which imparts unique electronic and steric properties. These features make it particularly suitable for applications in organic electronics and as a potential drug candidate.

Properties

Molecular Formula

C24H25N3

Molecular Weight

355.5 g/mol

IUPAC Name

N-ethyl-N-[(Z)-(9-ethylcarbazol-3-yl)methylideneamino]-2-methylaniline

InChI

InChI=1S/C24H25N3/c1-4-26-23-13-9-7-11-20(23)21-16-19(14-15-24(21)26)17-25-27(5-2)22-12-8-6-10-18(22)3/h6-17H,4-5H2,1-3H3/b25-17-

InChI Key

ZBZXBQAWGRIJEX-UQQQWYQISA-N

Isomeric SMILES

CCN1C2=C(C=C(C=C2)/C=N\N(CC)C3=CC=CC=C3C)C4=CC=CC=C41

Canonical SMILES

CCN1C2=C(C=C(C=C2)C=NN(CC)C3=CC=CC=C3C)C4=CC=CC=C41

Origin of Product

United States

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